molecular formula C5H6N2O2S B1296448 2-(4-Hydroxythiazol-2-yl)acetamide CAS No. 87947-94-2

2-(4-Hydroxythiazol-2-yl)acetamide

Cat. No. B1296448
CAS RN: 87947-94-2
M. Wt: 158.18 g/mol
InChI Key: CWXZOTVVRLIUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxythiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H6N2O2S . It has a molecular weight of 158.18 g/mol. This compound is intended for research use only and is not for human or veterinary use.


Synthesis Analysis

The synthesis of 2-(4-Hydroxythiazol-2-yl)acetamide and its derivatives has been reported in several studies . For instance, a series of new acetamide derivatives have been synthesized under microwave irradiation . The synthesis method is primarily based on chloroacetylation of amines by chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxythiazol-2-yl)acetamide is characterized by a thiazole ring, which consists of sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in 2-(4-Hydroxythiazol-2-yl)acetamide has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The ring has been reported to be used as a building block for the synthesis of complex heterocyclic compounds .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, such as 2-(4-Hydroxythiazol-2-yl)acetamide, have been synthesized and tested for their antioxidant properties . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antimicrobial Activity

Thiazoles, including 2-(4-Hydroxythiazol-2-yl)acetamide, have shown promising antimicrobial activity . They can be used in the development of new antimicrobial drugs to combat various bacterial and fungal infections.

Antiretroviral Activity

Thiazoles are also found in antiretroviral drugs like Ritonavir . This suggests that 2-(4-Hydroxythiazol-2-yl)acetamide could potentially be used in the treatment of retroviral infections, including HIV/AIDS.

Antifungal Activity

Compounds like Abafungin that contain thiazole moieties have antifungal properties . This indicates that 2-(4-Hydroxythiazol-2-yl)acetamide could be used in the development of antifungal medications.

Anticancer Activity

Thiazoles are found in anticancer drugs like Tiazofurin . This suggests that 2-(4-Hydroxythiazol-2-yl)acetamide could potentially be used in the development of new anticancer drugs.

Anti-Alzheimer’s Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that 2-(4-Hydroxythiazol-2-yl)acetamide could be used in the development of drugs for treating Alzheimer’s disease.

Antihypertensive Activity

Thiazoles have shown antihypertensive activity . This indicates that 2-(4-Hydroxythiazol-2-yl)acetamide could potentially be used in the treatment of hypertension.

Hepatoprotective Activities

Thiazole derivatives have shown hepatoprotective activities . This suggests that 2-(4-Hydroxythiazol-2-yl)acetamide could be used in the development of drugs for liver protection.

Future Directions

The future directions for research on 2-(4-Hydroxythiazol-2-yl)acetamide and its derivatives could involve designing new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . Additionally, these compounds could be used as lead compounds for rational drug designing .

properties

IUPAC Name

2-(4-hydroxy-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h2,9H,1H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZOTVVRLIUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321670
Record name 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxythiazol-2-yl)acetamide

CAS RN

87947-94-2
Record name 87947-94-2
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Record name 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87947-94-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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